molecular formula C19H19NO2S2 B2798030 (E)-N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-phenylethenesulfonamide CAS No. 2035001-89-7

(E)-N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-phenylethenesulfonamide

Cat. No. B2798030
CAS RN: 2035001-89-7
M. Wt: 357.49
InChI Key: JSDMQIFLHMOQBY-VAWYXSNFSA-N
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Description

The compound is a sulfonamide derivative with a benzo[b]thiophene moiety. Benzo[b]thiophene is a bicyclic compound consisting of a fused benzene and thiophene ring . Sulfonamides are a group of compounds characterized by the presence of a sulfonamide functional group (S(=O)2-NH2). They are well known for their various biological activities.


Molecular Structure Analysis

The molecular structure of similar compounds consists of a benzo[b]thiophene ring system and other substituent rings representing a donor-linker-acceptor conjugated system .


Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the specific structure of the compound. For example, benzo[b]thiophene is a white, flammable solid with an unpleasant smell, which is poorly soluble in water .

Scientific Research Applications

Organic Cathode Material for Lithium-Ion Batteries

(E)-N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-phenylethenesulfonamide: has been investigated as an organic cathode material for lithium-ion batteries (LIBs). Researchers have synthesized a related compound called benzo[c]thiophen-1(3H)-thione (DPTTO) by substituting oxygen atoms with sulfur ones in the original compound. DPTTO demonstrates better battery performance than its oxygen counterpart, with an initial specific capacity of 162 mA h g⁻¹ and long-term stability of 80 mA h g⁻¹ after 500 cycles. This finding inspires further exploration of sulfur-rich organic materials for future LIBs .

Human Monoamine Oxidase (hMAO) Inhibitors

A series of benzo[b]thiophen-3-ols —derivatives of the compound—have been synthesized and evaluated as potential hMAO inhibitors. These compounds were studied both in vitro and ex vivo using rat cortex synaptosomes. The evaluation included assessing the 3,4-dihydroxyphenylacetic acid/dopamine (DOPAC/DA) ratio and lactate dehydrogenase (LDH) activity. These findings suggest potential applications in neuropharmacology and mental health research .

Organic Solar Cells (OSCs)

In the realm of organic solar cells, researchers have employed 2-alkyl-3-chlorothiophene flanked DTBDT-alt-1,3-bis(thiophen-2-yl)-5,7-bis(2-ethylhexyl)-4H,8H-benzo[1,2-c:4,5-c] as a donor material. Strategies such as increasing the donor-acceptor spacing and incorporating radical conjugated polymer additives have synergistically improved OSC performance. This compound contributes to enhancing the efficiency of organic photovoltaic devices .

Synthesis of Benzo[b]thiophenes

The aryne reaction with alkynyl sulfides has been employed to synthesize a broad range of 3-aryl- and 3-alkyl-substituted benzo[b]thiophenes . These derivatives exhibit diverse chemical properties and may find applications in materials science, organic synthesis, and pharmaceutical research .

properties

IUPAC Name

(E)-N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO2S2/c1-15(13-17-14-23-19-10-6-5-9-18(17)19)20-24(21,22)12-11-16-7-3-2-4-8-16/h2-12,14-15,20H,13H2,1H3/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSDMQIFLHMOQBY-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CSC2=CC=CC=C21)NS(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CC1=CSC2=CC=CC=C21)NS(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-phenylethenesulfonamide

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